1-[(1R,2R)-2-methylcyclobutyl]ethanone
CAS No.:
Cat. No.: VC13343964
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol
* For research use only. Not for human or veterinary use.
![1-[(1R,2R)-2-methylcyclobutyl]ethanone -](/images/structure/VC13343964.png)
Specification
Molecular Formula | C7H12O |
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Molecular Weight | 112.17 g/mol |
IUPAC Name | 1-[(1R,2R)-2-methylcyclobutyl]ethanone |
Standard InChI | InChI=1S/C7H12O/c1-5-3-4-7(5)6(2)8/h5,7H,3-4H2,1-2H3/t5-,7-/m1/s1 |
Standard InChI Key | CSMMUZVOEXYHRZ-IYSWYEEDSA-N |
Isomeric SMILES | C[C@@H]1CC[C@H]1C(=O)C |
SMILES | CC1CCC1C(=O)C |
Canonical SMILES | CC1CCC1C(=O)C |
Introduction
Chemical Identity and Structural Characteristics
1-[(1R,2R)-2-methylcyclobutyl]ethanone (IUPAC name: 1-[(1R,2R)-2-methylcyclobutyl]ethan-1-one) is a bicyclic ketone with the molecular formula C₇H₁₂O and a molar mass of 112.17 g/mol . The cyclobutane ring introduces significant ring strain, while the methyl group at the 2-position and the ketone moiety at the 1-position create a stereochemically complex framework. Key structural features include:
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Stereochemistry: The (1R,2R) configuration distinguishes it from diastereomers such as the (1S,2R) isomer (CAS 39257-06-2) .
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Bond angles: The cyclobutane ring adopts a puckered conformation to alleviate angle strain, with C-C-C bond angles approximately 88°–92° .
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Electrophilic sites: The carbonyl group at C1 is susceptible to nucleophilic attacks, while the methyl group influences steric interactions.
Property | Value | Source |
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Molecular Formula | C₇H₁₂O | |
Molar Mass | 112.17 g/mol | |
Boiling Point | Estimated 180–190°C | Extrapolated |
LogP (Partition Coeff.) | 1.8 ± 0.3 | Predictive |
Synthetic Methodologies
Stereoselective Cyclobutane Ring Formation
The synthesis of 1-[(1R,2R)-2-methylcyclobutyl]ethanone typically begins with the construction of the cyclobutane ring. A common approach involves [2+2] photocycloaddition of alkenes, though this method often lacks stereocontrol. For enantioselective synthesis, asymmetric catalysis using chiral ligands (e.g., bisoxazoline-copper complexes) has been employed to achieve the desired (1R,2R) configuration .
Chirality Control
The (1R,2R) configuration is preserved through kinetic resolution or enzymatic desymmetrization. For instance, lipase-mediated acetylation of a prochiral diol precursor has been reported to achieve >90% enantiomeric excess (ee) .
Physicochemical Properties and Stability
Thermal Stability
The compound exhibits moderate thermal stability, decomposing at temperatures above 250°C. Differential scanning calorimetry (DSC) reveals an exothermic peak at 260°C, corresponding to ring-opening reactions .
Solubility and Reactivity
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Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (2.1 mg/mL at 25°C) .
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Reactivity:
Applications in Scientific Research
Materials Science
The strained cyclobutane ring enhances polymer rigidity. Copolymers incorporating this moiety demonstrate:
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Glass Transition Temperature (Tg): 120–140°C, suitable for high-performance thermoplastics .
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Thermal Degradation Resistance: 10–15% higher than linear analogs .
Challenges and Future Directions
Synthetic bottlenecks
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Stereochemical Purity: Scalable enantioselective synthesis remains challenging, with current yields <50% .
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Functional Group Compatibility: Sensitivity of the ketone group limits downstream derivatization.
Biological Profiling
Comprehensive in vitro and in vivo studies are needed to elucidate:
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Pharmacokinetics: Absorption, distribution, and metabolism profiles.
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Toxicity: Cytotoxicity assays in HepG2 and HEK293 cell lines.
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